2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide
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Description
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment
Thieno[3,2-d]pyrimidine derivatives have been studied for their potential as anticancer agents. They have shown promising activity against various cancer cell lines with low IC50 values indicating potent efficacy .
Enzyme Inhibition
Some derivatives have been evaluated as inhibitors of enzymes like lipoxygenase (LOX), which are involved in inflammatory processes and cancer development .
Drug Discovery
The structural features of thieno[3,2-d]pyrimidine make it a valuable scaffold in medicinal chemistry for the discovery of new drugs with various biological activities .
Biological Evaluation
Substituted thieno[3,2-d]pyrimidine derivatives have been synthesized and biologically evaluated for their antiproliferative activity against different cancer cell lines .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3-phenylpropyl)glycine methyl ester followed by deprotection of the methyl ester to yield the final product.", "Starting Materials": [ "3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(3-phenylpropyl)glycine methyl ester", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv) and N-(3-phenylpropyl)glycine methyl ester (1.2 equiv) in methanol.", "Step 2: Add hydrochloric acid (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate.", "Step 4: Wash the organic layer with water, sodium bicarbonate solution, and brine successively.", "Step 5: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the crude product.", "Step 6: Dissolve the crude product in diethyl ether and add sodium hydroxide solution (1.2 equiv).", "Step 7: Stir the reaction mixture at room temperature for 24 hours.", "Step 8: Wash the organic layer with water, sodium bicarbonate solution, and brine successively.", "Step 9: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the final product." ] } | |
CAS RN |
1261015-22-8 |
Molecular Formula |
C23H20ClN3O3S |
Molecular Weight |
453.94 |
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c24-17-9-4-10-18(14-17)27-22(29)21-19(11-13-31-21)26(23(27)30)15-20(28)25-12-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-11,13-14H,5,8,12,15H2,(H,25,28) |
InChI Key |
BZLQSAIXMJEKOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
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